Product packaging for 6-Chloro-4-nitro-pyridine-3-carbaldehyde(Cat. No.:)

6-Chloro-4-nitro-pyridine-3-carbaldehyde

Cat. No.: B12330863
M. Wt: 186.55 g/mol
InChI Key: SCVZLIBVQKLDNO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Pyridine, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in chemistry. Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and are core components of numerous pharmaceutical drugs and agrochemicals. nih.gov The pyridine nucleus is often considered a "privileged scaffold" in medicinal chemistry because its presence can significantly influence the pharmacological, physicochemical, and pharmacokinetic properties of a molecule. nih.gov

The adaptability of the pyridine ring allows for its use as a reactant and a starting material for extensive structural modifications. ntnu.no It can function as an organic solvent or as a ligand in coordination complexes, highlighting its versatility. nih.gov The development of new synthetic methods to create functionalized pyridines is an active and vital area of research, aimed at discovering novel compounds with enhanced biological or material properties. researchgate.net

Strategic Importance of Chloro-, Nitro-, and Aldehyde Functional Groups in Pyridine Derivatives as Synthetic Building Blocks

The specific combination of chloro, nitro, and aldehyde functional groups on the pyridine ring of 6-Chloro-4-nitro-pyridine-3-carbaldehyde imparts a unique and powerful reactivity profile, making it a strategic intermediate for synthetic chemists.

Functional GroupPositionStrategic Role in Synthesis
Chloro Group 6Acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates). researchgate.net
Nitro Group 4A strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. This facilitates the displacement of other leaving groups like the chlorine at position 6. ntnu.noacs.orgnih.gov
Aldehyde Group 3A versatile functional handle that can undergo a wide array of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines or active methylene (B1212753) compounds to form Schiff bases or larger, more complex heterocyclic systems. nih.govnih.gov

The interplay between these groups allows for sequential and regioselective reactions. For instance, the nitro group's activating effect facilitates the substitution of the chloro group. Subsequently, the aldehyde can be used to build another ring system, or the nitro group itself can be reduced to an amino group, opening up further derivatization pathways.

Overview of Research Trajectories for this compound and its Related Congeners

Research involving this compound and similar structures primarily focuses on their utility as precursors for more complex molecular architectures, particularly fused heterocyclic systems with potential biological activity.

The synthesis of this compound itself likely involves a multi-step process, beginning with a substituted pyridine. A common strategy for introducing the aldehyde group onto an electron-rich or activated aromatic ring is the Vilsmeier-Haack reaction. nih.govorganic-chemistry.orgwikipedia.org This reaction uses a substituted formamide (B127407) (like dimethylformamide, DMF) and phosphorus oxychloride to generate an electrophilic iminium species (the Vilsmeier reagent) that formylates the ring. nih.govwikipedia.org Research has explored the Vilsmeier-Haack formylation of various pyridine and pyrimidine (B1678525) substrates. nih.govchemrxiv.orgmdpi.com

The reactivity of this compound is a major area of investigation. The aldehyde group can react with various nucleophiles. For example, condensation with hydrazines can lead to the formation of hydrazones, which can be precursors for other heterocyclic rings. nih.gov Research on analogous compounds, such as 2-chloroquinoline-3-carbaldehydes, has demonstrated their value in three-component reactions to construct elaborate systems like pyrano[2,3-b]quinolines. researchgate.net These multi-component reactions are highly valued for their efficiency in building molecular complexity in a single step.

Furthermore, the strong activation provided by the nitro group makes the pyridine ring susceptible to various nucleophilic substitution reactions. acs.orgnih.gov This allows for the displacement of the chloro group to introduce a wide range of substituents, thereby creating a library of derivatives from a single, versatile starting material. Research into the vicarious nucleophilic substitution (VNS) of nitropyridines demonstrates a powerful method for C-H functionalization, further expanding the synthetic possibilities. ntnu.noacs.orgnih.gov The resulting complex pyridine derivatives are often screened for various biological activities, contributing to drug discovery and agrochemical development programs. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O3 B12330863 6-Chloro-4-nitro-pyridine-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

IUPAC Name

6-chloro-4-nitropyridine-3-carbaldehyde

InChI

InChI=1S/C6H3ClN2O3/c7-6-1-5(9(11)12)4(3-10)2-8-6/h1-3H

InChI Key

SCVZLIBVQKLDNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C=O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 4 Nitro Pyridine 3 Carbaldehyde and Its Precursors

Retrosynthetic Analysis of 6-Chloro-4-nitro-pyridine-3-carbaldehyde

A retrosynthetic analysis of the target molecule, this compound (I), reveals several potential synthetic pathways by disconnecting the key functional groups. The analysis primarily focuses on the disconnection of the carbon-carbon bond of the formyl group and the carbon-nitrogen bond of the nitro group.

Primary Disconnections:

Formyl Group Disconnection (C-CHO): The aldehyde functionality can be retrosynthetically disconnected via a Functional Group Interconversion (FGI) to a hydroxymethyl group (II), which can be obtained from a carboxylic acid or its ester derivative. Alternatively, the aldehyde can be traced back to a formylation reaction, such as a Vilsmeier-Haack reaction, on a suitable chloro-nitropyridine precursor (III).

Nitro Group Disconnection (C-NO₂): The nitro group can be introduced via an electrophilic aromatic substitution (SEAr), specifically a nitration reaction, on a precursor such as 6-chloropyridine-3-carbaldehyde (IV). Another powerful FGI approach involves the conversion of a 4-amino group via diazotization and substitution (e.g., Sandmeyer reaction) or direct oxidation, starting from a precursor like 4-amino-6-chloropyridine-3-carbaldehyde (V).

This analysis leads to two principal strategic approaches:

Direct Routes: Building the molecule by introducing the functional groups onto a pre-formed pyridine (B92270) ring in a specific order. This could involve the nitration of 6-chloropyridine-3-carbaldehyde or the formylation of a 2-chloro-4-nitropyridine (B32982) scaffold.

Convergent Pathways: Synthesizing a pyridine ring already bearing some of the required functionalities and then introducing the remaining groups through interconversions. This includes pathways such as the oxidation of a (6-chloro-4-nitropyridin-3-yl)methanol intermediate or the chemical conversion of a 4-amino group on the pyridine aldehyde scaffold.

These strategies are explored in detail in the following sections.

Direct Synthetic Routes to this compound

Direct routes involve the introduction of the nitro or formyl group onto a pyridine ring that already contains the other required substituents. These pathways are often characterized by challenges in regioselectivity.

A logical direct approach is the nitration of commercially available 6-chloropyridine-3-carbaldehyde (also known as 6-chloronicotinaldehyde). organic-chemistry.orgnih.gov However, the regiochemical outcome of this electrophilic substitution is dictated by the directing effects of the existing substituents.

Directing Effects: The pyridine nitrogen, along with the electron-withdrawing carbaldehyde group at the 3-position and the chloro group at the 6-position, deactivates the ring towards electrophilic attack. In electrophilic aromatic substitution, substituents direct incoming electrophiles to specific positions. Halogens are typically ortho, para-directing, while carbonyl groups are meta-directing. libretexts.org

The -CHO group at C3 directs incoming electrophiles to the C5 position.

The -Cl group at C6 directs to the C3 and C5 positions.

Both substituents strongly direct electrophilic attack to the C5 position. Therefore, direct nitration of 6-chloropyridine-3-carbaldehyde would be expected to yield the 5-nitro isomer, not the desired 4-nitro product. Achieving nitration at the C4 position is electronically disfavored and represents a significant regiochemical challenge.

To overcome this, activation of the pyridine ring or alteration of its electronic properties may be necessary. One established method is the use of pyridine N-oxides. Nitration of a pyridine N-oxide can alter the regioselectivity of the substitution. For instance, the nitration of 3-chloro-2-methylpyridine (B1302946) N-oxide with a mixture of nitric and sulfuric acids successfully yields the corresponding 4-nitropyridine (B72724) derivative. prepchem.com This suggests that a multi-step sequence involving N-oxidation of the starting aldehyde, followed by nitration and subsequent deoxygenation, could be a potential, albeit longer, pathway to the target molecule.

Table 1: Regioselectivity in Electrophilic Nitration of Substituted Pyridines This table illustrates the expected products based on directing group effects.

Starting MaterialSubstituentsPredicted Major Nitration Product(s)Rationale
6-Chloropyridine-3-carbaldehydeC6-Cl (-I, +M), C3-CHO (-I, -M)6-Chloro-5-nitro-pyridine-3-carbaldehydeBoth groups direct to the C5 position. libretexts.org
Pyridine N-OxideN-oxide4-Nitropyridine-N-oxideThe N-oxide group activates the C4 position for electrophilic attack. semanticscholar.org

An alternative direct route is the formylation of a 2-chloro-4-nitropyridine scaffold. The Vilsmeier-Haack reaction, which employs a reagent generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a classic method for formylating aromatic compounds. chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.org

However, the scope of the Vilsmeier-Haack reaction is generally limited to electron-rich aromatic and heterocyclic systems, such as anilines, phenols, or pyrroles. chemistrysteps.com The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile and requires an activated substrate to proceed efficiently. chemistrysteps.com

The precursor for this route, 2-chloro-4-nitropyridine, is a highly electron-deficient system due to the electron-withdrawing effects of the nitro group and the chloro-substituent, in addition to the inherent electron deficiency of the pyridine ring. Consequently, this substrate is strongly deactivated towards electrophilic substitution, making a direct Vilsmeier-Haack formylation highly challenging and unlikely to proceed under standard conditions. No successful examples of this specific transformation have been prominently reported in the literature, underscoring the difficulty of this approach.

Convergent Synthetic Pathways involving Key Functional Group Interconversions

Convergent pathways, where functional groups are modified on a pre-existing, substituted pyridine ring, offer a more viable approach to overcoming the regiochemical issues seen in direct routes.

This strategy involves synthesizing a 6-chloro-4-nitropyridine ring bearing a precursor to the aldehyde at the 3-position, which can then be converted in a final step. A common and effective method is the oxidation of a primary alcohol.

The synthesis would proceed via the intermediate (6-chloro-4-nitropyridin-3-yl)methanol. This alcohol can be prepared from a corresponding carboxylic acid or ester via reduction. The subsequent oxidation of the alcohol to the aldehyde is a key step. While a specific procedure for this exact molecule is not widely published, a closely analogous transformation has been documented in the patent literature. The oxidation of (6-chloro-4-(methylamino)pyridin-3-yl)methanol to the corresponding carbaldehyde was successfully achieved using activated manganese(IV) oxide (MnO₂). MnO₂ is a mild and selective reagent commonly used for the oxidation of allylic and benzylic-type alcohols.

Table 2: Oxidation of Pyridyl-Methanol Derivatives This table provides an example of a relevant oxidation reaction.

Starting MaterialReagent(s)SolventConditionsProductYieldReference
(6-chloro-4-(methylamino)pyridin-3-yl)methanolManganese(IV) oxide (MnO₂)Dichloromethane / THFRoom Temperature, overnight6-chloro-4-(methylamino)pyridine-3-carbaldehydeNot ReportedPatent US 9,695,165 B2

This documented transformation provides a strong basis for employing MnO₂ for the oxidation of (6-chloro-4-nitropyridin-3-yl)methanol to afford the target compound, this compound.

In the context of this achiral molecule, "stereocontrolled" is interpreted as regiocontrolled. This convergent approach involves the synthesis of a precursor like 4-amino-6-chloropyridine-3-carbaldehyde, followed by the conversion of the amino group to a nitro group. This strategy circumvents the regioselectivity problems associated with direct nitration.

The conversion of an aromatic amino group to a nitro group can be accomplished via several methods. The most classical route is the Sandmeyer reaction . organic-chemistry.orgwikipedia.org This involves a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C) to form a diazonium salt. masterorganicchemistry.com

Nitro-dediazoniation: The resulting diazonium salt is then treated with a nitrite source, often in the presence of a copper catalyst, to replace the diazonium group with a nitro group.

While the Sandmeyer reaction is versatile, its application for introducing a nitro group can sometimes be low-yielding or accompanied by side reactions. nih.govwikipedia.org

An alternative is the direct oxidation of the amino group to a nitro group. Various oxidizing agents can be employed for this transformation, though care must be taken to avoid over-oxidation or degradation of the aldehyde functionality.

The synthesis of the required precursor, 4-aminopyridine, from 4-nitropyridine-N-oxide via reduction with iron in acid is a well-established process. semanticscholar.orgresearchgate.net This highlights that functional group interconversions involving amino and nitro groups are common in pyridine chemistry. A patent for the preparation of N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide starts from 4-chloro-2-amino-3-nitropyridine, demonstrating the utility of aminonitropyridine building blocks in complex syntheses. google.com

Table 3: General Conditions for Sandmeyer Reaction This table outlines the typical steps and reagents for converting an amino group to other functionalities.

StepReagentsTypical ConditionsIntermediate/ProductReference
Diazotization of Aryl AmineAr-NH₂, NaNO₂, HCl (aq)0–5 °CAryl diazonium chloride (Ar-N₂⁺Cl⁻) masterorganicchemistry.com
Substitution with Nitro GroupAr-N₂⁺Cl⁻, NaNO₂, Cu catalystWarming to room temperatureNitroarene (Ar-NO₂) nih.govwikipedia.org

Halogenation Approaches for Nitro-Pyridine-Carbaldehyde Systems

The synthesis of this compound involves the strategic introduction of three distinct functional groups onto a pyridine ring: a chloro group, a nitro group, and a carbaldehyde group. The direct halogenation of a pre-formed nitro-pyridine-carbaldehyde is often challenging due to the electronic-deactivating nature of the nitro and aldehyde substituents. Therefore, the synthesis is typically approached through a multi-step sequence where the halogen is introduced at a different stage.

One common strategy begins with a pre-halogenated pyridine derivative. For instance, the synthesis can start from 6-chloropyridine. This precursor undergoes nitration using a mixture of nitric and sulfuric acids to introduce the nitro group at the 4-position, forming 6-chloro-4-nitropyridine. smolecule.com The final carbaldehyde functional group is then introduced at the 3-position. smolecule.com A standard method for this formylation is the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF). smolecule.com

Alternatively, halogenation can be performed on a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring towards electrophilic substitution, including nitration, and can also direct the position of incoming groups. After the necessary substitutions are in place, the N-oxide can be removed. For example, 3-Chloro-2-methylpyridine N-oxide can be nitrated to introduce a 4-nitro group. prepchem.com While this specific example leads to a different final product, the principle illustrates a viable pathway for constructing highly substituted pyridines.

Another potential pathway involves the halogenation of a nitropyridine precursor. For example, 2,4-dichloro-3-nitropyridine (B57353) can be synthesized by treating 4-chloro-3-nitropyridin-2-ol with phosphorus oxychloride. google.com Such dichlorinated compounds can then undergo selective reactions to introduce other functionalities. In some cases, unexpected rearrangements can occur. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield products where the nitro-group migrates from the 4-position to the 3-position, particularly in polar aprotic solvents. clockss.org This highlights the complex reactivity of halogenated nitropyridines.

The table below summarizes a plausible synthetic sequence for this compound.

StepStarting MaterialReagentsProductReaction Type
16-ChloropyridineHNO₃ / H₂SO₄6-Chloro-4-nitropyridineElectrophilic Nitration
26-Chloro-4-nitropyridinePOCl₃ / DMFThis compoundVilsmeier-Haack Formylation

Advanced and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methods. These principles are applicable to the synthesis of complex molecules like this compound and other functionalized pyridines.

Green Chemistry Principles in the Synthesis of Functionalized Pyridines

Green chemistry aims to reduce the environmental impact of chemical processes. researchgate.net This involves using safer solvents, minimizing waste, improving energy efficiency, and employing catalytic methods. researchgate.netrasayanjournal.co.in For pyridine synthesis, green approaches include the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, thereby reducing the number of synthetic steps and the amount of waste generated. rasayanjournal.co.in

The use of environmentally friendly solvents is another key aspect. biosynce.com Water or polyethylene (B3416737) glycol (PEG) have been used as green media for the synthesis of pyridine derivatives. nih.gov Solvent-free, or solid-state, reactions represent an even greener alternative, offering clean reactions with good yields and simplified product separation. rasayanjournal.co.innih.gov Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates and selectivity under milder conditions, reducing energy consumption. biosynce.com The development of reusable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes. researchgate.net

Key Green Chemistry Principles in Pyridine Synthesis:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. MCRs are a prime example. rasayanjournal.co.in

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. researchgate.netbiosynce.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave and ultrasonic irradiation can be more energy-efficient than conventional heating. rasayanjournal.co.in

Catalysis: Using catalytic reagents in small amounts over stoichiometric reagents. biosynce.com

Microwave-Assisted, Mechanochemical, and Flow Chemistry Protocols for Enhanced Synthesis Efficiency

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours or days to minutes. rsc.orgmonash.edu The rapid and uniform heating provided by microwaves can lead to higher yields and purer products compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully used in one-pot, multi-component reactions to create pyridine libraries, demonstrating its efficiency and alignment with green chemistry principles. mdpi.comnih.gov For example, the synthesis of functionalized mdpi.comacs.orgrsc.orgtriazolo[1,5-a]pyridines showed significantly higher rates and yields under microwave irradiation compared to conventional heating. rsc.org

Mechanochemical Synthesis: Mechanochemistry involves inducing reactions through mechanical force, such as grinding, milling, or shearing, often in the absence of a solvent. nih.gov This solvent-free approach is inherently green. nih.govscielo.br Techniques like manual grinding in a mortar and pestle or using a ball mill or vortex mixer can be employed. scielo.brresearchgate.net Mechanochemical methods have been used to synthesize various heterocyclic compounds, including dihydropyridines and imidazo[1,2-a]pyridines. nih.gov These reactions are often energy-efficient and can lead to the formation of products that are difficult to obtain through traditional solution-based methods. nih.gov

Flow Chemistry: Flow chemistry involves continuously pumping reactants through a reactor, where they mix and react. This technique offers excellent control over reaction parameters such as temperature, pressure, and reaction time. interchim.frthieme-connect.de The enhanced safety, scalability, and potential for automation make it an attractive alternative to batch processing. interchim.fr Flow reactors have been used for the synthesis of 4-nitropyridine from 4-nitropyridine N-oxide, demonstrating high yield and a continuous production process. chemicalbook.com The Bohlmann-Rahtz pyridine synthesis has also been successfully adapted to a flow system, offering a way to scale up microwave-assisted procedures. interchim.fr The hydrodynamics within flow reactors for pyridine synthesis have been studied to optimize conditions and prevent over-reaction. acs.orgacs.org

TechnologyKey AdvantagesExample Application
Microwave-Assisted Reduced reaction times, higher yields, improved purity. rsc.orgmonash.edumdpi.comOne-pot, multi-component synthesis of pyridine derivatives. nih.gov
Mechanochemistry Solvent-free, energy-efficient, access to novel products. nih.govnih.govSynthesis of imidazo[1,2-α]pyridine via manual grinding or vortex mixing. scielo.br
Flow Chemistry Enhanced safety, scalability, precise reaction control. interchim.frthieme-connect.deBohlmann-Rahtz pyridine synthesis, reduction of 4-nitropyridine N-oxide. interchim.frchemicalbook.com

Catalytic Strategies for Targeted Functionalization (e.g., Metal-Free Synthesis of Pyridines)

The development of catalytic strategies is crucial for the efficient and selective synthesis of functionalized pyridines. While metal catalysts are widely used, there is a growing interest in metal-free approaches to avoid issues of cost, toxicity, and contamination of the final product.

Metal-free synthesis of pyridines can be achieved through various strategies. rsc.org One approach involves a cascade process featuring a Pummerer-type rearrangement followed by an aza-Prins cyclization and aromatization to build the pyridine ring from readily available starting materials. acs.org Another method is the formal [2+2+2] cycloaddition of alkynes and nitriles, mediated by a Brønsted acid, which proceeds under mild conditions. nih.gov

Organocatalysis, using small organic molecules to catalyze reactions, is another important metal-free strategy. Iodine combined with triethylamine, for example, has been shown to trigger the synthesis of 2-aryl-substituted pyridines from oximes with high selectivity. organic-chemistry.org Perchloric acid has been found to be an effective catalyst in the preparation of imidazo[1,2-a]pyridines. nih.gov These methods provide powerful, environmentally friendly alternatives to traditional metal-catalyzed reactions for constructing the pyridine skeleton. rsc.orgorganic-chemistry.org

Reactivity and Chemical Transformations of 6 Chloro 4 Nitro Pyridine 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a key reactive center in 6-Chloro-4-nitro-pyridine-3-carbaldehyde, readily undergoing nucleophilic addition and condensation reactions. These transformations are fundamental to its utility as a precursor in the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications. smolecule.com

Nucleophilic Addition Reactions to the Carbonyl Center

The partial positive charge on the carbonyl carbon of the aldehyde makes it a prime target for a wide range of nucleophiles. These reactions typically involve the initial addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate, which can then be protonated or undergo further reaction.

The reaction of this compound with primary amines, hydroxylamine (B1172632), and hydrazines provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are classic examples of nucleophilic addition to a carbonyl group, followed by dehydration. learncbse.in

Imines (Schiff Bases): The condensation of this compound with primary amines leads to the formation of imines. This reaction is typically catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium towards the product. The resulting imines are themselves valuable intermediates for further synthetic transformations.

Oximes: The reaction with hydroxylamine (NH₂OH), usually from hydroxylamine hydrochloride in the presence of a base like pyridine (B92270), yields the corresponding oxime. researchgate.netresearchgate.net The oxime of this compound can exist as a mixture of (E) and (Z) isomers. These oximes are stable compounds and can be used in the synthesis of other heterocyclic systems. researchgate.net

Hydrazones: Condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) affords hydrazones. acs.orgdergipark.org.tr These reactions are often carried out in a protic solvent like ethanol (B145695) and may be acid-catalyzed. researchgate.net Hydrazones derived from this compound are important precursors for the synthesis of various fused heterocyclic compounds, such as pyrazolo[3,4-b]pyridines. ekb.eg

ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)Imine (Schiff Base)Acid catalyst, removal of water
Hydroxylamine (NH₂OH)OximeBase (e.g., pyridine) with NH₂OH·HCl
Hydrazine (N₂H₄)HydrazoneProtic solvent (e.g., ethanol), often with acid catalyst
PhenylhydrazinePhenylhydrazoneProtic solvent (e.g., ethanol)

The addition of a cyanide ion to the carbonyl group of this compound leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. learncbse.inmagritek.com This reaction is typically carried out using a source of cyanide, such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), often in a buffered solution to maintain an optimal pH for the reaction. mdpi.com

The resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed under acidic or basic conditions to afford an α-hydroxy carboxylic acid. wikipedia.org Alternatively, the nitrile can be reduced, for example with lithium aluminum hydride, to yield a β-amino alcohol. mdpi.com These transformations significantly expand the synthetic utility of the parent aldehyde.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are crucial for the formation of carbon-carbon double bonds and the construction of larger molecular frameworks.

The Knoevenagel condensation is a key reaction of aldehydes with active methylene (B1212753) compounds, which are compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile (B47326), ethyl acetoacetate). researchgate.netwikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. bas.bgsci-hub.se The reaction of this compound with active methylene compounds leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. nih.gov

For instance, the condensation with malononitrile would yield 2-((6-chloro-4-nitro-pyridin-3-yl)methylene)malononitrile. These highly functionalized products are valuable intermediates in the synthesis of various heterocyclic systems. bas.bgsci-hub.se

Active Methylene CompoundCatalystTypical Product Structure
MalononitrileWeak base (e.g., piperidine, pyridine)α,β-unsaturated dinitrile
Ethyl acetoacetateWeak base (e.g., piperidine, pyridine)α,β-unsaturated β-ketoester
CyanoacetamideWeak base (e.g., piperidine, pyridine)α,β-unsaturated cyanoamide

While classic Aldol (B89426) reactions involve the reaction of an enolate with an aldehyde or ketone, Aldol-type reactions can also occur with other stabilized carbanions, such as those derived from active methylene compounds. magritek.com In the context of this compound, this would involve the base-catalyzed addition of an enolate from a ketone (like acetone) or an ester to the aldehyde group.

The initial product of this reaction is a β-hydroxy carbonyl compound. This adduct can often be isolated, or it may undergo spontaneous dehydration, particularly under the reaction conditions or upon workup, to yield an α,β-unsaturated carbonyl compound. The electron-withdrawing groups on the pyridine ring of this compound facilitate this condensation by increasing the acidity of the α-protons in the initial adduct.

Oxidation of the Carbaldehyde Group to Carboxylic Acid Derivatives

The aldehyde functional group (-CHO) is susceptible to oxidation to form the corresponding carboxylic acid (-COOH). This transformation is a fundamental reaction in organic chemistry. orgoreview.comlibretexts.org For a substrate like this compound, the primary challenge is to achieve this oxidation without affecting the other functional groups, namely the nitro group and the chloro-substituent.

Several classical and modern reagents are available for the oxidation of aromatic aldehydes. Common choices include chromium-based reagents like potassium dichromate(VI) in acidic solution, which are powerful oxidants. libretexts.org The general reaction involves heating the aldehyde with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.org

Alternative, milder, and more selective methods have also been developed. Sodium perborate (B1237305) in acetic acid is an effective system for converting aromatic aldehydes to carboxylic acids. organic-chemistry.org Another common and inexpensive oxidant is sodium hypochlorite (B82951) (bleach), which can successfully oxidize a wide range of aryl aldehydes in basic media, often with high yields. researchgate.net The choice of reagent is critical to ensure that the electron-withdrawing nitro group and the carbon-chlorine bond on the pyridine ring remain intact during the reaction.

Oxidizing Agent Typical Conditions Product General Applicability
Potassium Dichromate (K₂Cr₂O₇)Dilute H₂SO₄, Heat (Reflux)Carboxylic AcidStrong, general oxidant for primary alcohols and aldehydes. libretexts.org
Sodium Perborate (NaBO₃)Acetic AcidCarboxylic AcidEffective for aromatic aldehydes. organic-chemistry.org
Sodium Hypochlorite (NaClO)Basic Media (e.g., NaOH)Carboxylic AcidInexpensive and effective for various aryl aldehydes. researchgate.net
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Solvent (e.g., DMF)Carboxylic AcidA valuable alternative to metal-mediated oxidations.

This table presents general methods for aldehyde oxidation; specific application to this compound would require experimental validation.

Reduction of the Carbaldehyde Group to Hydroxymethyl or Methyl Derivatives

Reduction to Hydroxymethyl Group:

The selective reduction of the carbaldehyde group to a primary alcohol (hydroxymethyl group) in the presence of a reducible nitro group is a significant synthetic challenge. Standard hydride reagents like lithium aluminum hydride would likely reduce both functional groups. However, milder and more chemoselective reagents can achieve this transformation. Sodium borohydride (B1222165) (NaBH₄), often used in protic solvents like methanol (B129727) or ethanol, is a standard choice for reducing aldehydes and ketones and is generally unreactive towards nitro groups under typical conditions. jsynthchem.com This makes it a prime candidate for the selective conversion of this compound to (6-Chloro-4-nitro-pyridin-3-yl)methanol.

Reduction to Methyl Group:

The complete deoxygenation of the carbaldehyde to a methyl group (-CH₃) requires more forceful conditions. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. organic-chemistry.organnamalaiuniversity.ac.in However, these strongly acidic conditions and the presence of zinc metal are known to readily reduce aromatic nitro groups to amines. youtube.comstackexchange.com Therefore, the Clemmensen reduction is unsuitable for the selective reduction of the aldehyde in this compound, as it would simultaneously reduce the nitro group.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orglibretexts.org The highly basic conditions are generally compatible with nitroarenes and chloro-substituents, making the Wolff-Kishner reduction a viable method for converting this compound into 6-Chloro-3-methyl-4-nitropyridine. wikipedia.orgorganic-chemistry.org

Reaction Reagents and Conditions Product Chemoselectivity Notes
Aldehyde to AlcoholSodium Borohydride (NaBH₄), Methanol/EthanolHydroxymethyl derivativeHigh selectivity for carbonyl over the nitro group. jsynthchem.com
Aldehyde to Alkane (Wolff-Kishner)1. Hydrazine (N₂H₄) 2. KOH, Ethylene Glycol, HeatMethyl derivativeHarsh basic conditions, but compatible with nitro and chloro groups. wikipedia.orgorganic-chemistry.org
Aldehyde to Alkane (Clemmensen)Zinc-Mercury Amalgam (Zn(Hg)), conc. HClMethyl derivative (and amino derivative)Not selective; reduces both aldehyde and nitro groups. youtube.comstackexchange.com

Reactions Involving the Nitro Group

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is one of the most important transformations of nitroarenes, providing a route to synthetically valuable aniline (B41778) derivatives. masterorganicchemistry.com For this compound, this reduction must be chemoselective, preserving both the aldehyde and the chloro functional groups. Several methods have been developed to address this challenge.

Catalytic hydrogenation is a common industrial method for nitro group reduction. masterorganicchemistry.com However, standard catalysts like Palladium on carbon (Pd/C) or Raney Nickel often suffer from low chemoselectivity. acs.org In the case of halogenated nitroarenes, a significant side reaction is hydrodehalogenation (loss of the chlorine atom). nih.gov

To overcome this, modified catalytic systems have been developed. Research has shown that a commercially available sulfided platinum catalyst can achieve the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides with minimal dehalogenation. nih.gov Another approach involves using air- and moisture-stable manganese catalysts, which have demonstrated excellent tolerance for a broad range of functional groups, including halogens, providing the desired anilines in high yields without protodehalogenation. acs.orgnih.gov

Catalyst System Hydrogen Source Key Features Reference
Sulfided PlatinumH₂ gasLow catalyst loading, minimal hydrodehalogenation of heteroaryl halides. nih.gov
Manganese Pincer ComplexH₂ gasTolerates a wide range of functional groups, including halogens. No dehalogenation observed. acs.orgnih.gov
Co@NC (Cobalt on N-doped carbon)Hydrazine HydrateHigh conversion and selectivity under mild conditions; reusable. rsc.org

Catalytic transfer hydrogenation (CTH) offers a practical alternative to using high-pressure hydrogen gas. In these methods, a stable organic molecule serves as the hydrogen donor in the presence of a metal catalyst.

Formic acid is a commonly used hydrogen donor. A well-defined iron-based catalyst system has been shown to effectively reduce nitroarenes to anilines using formic acid, with excellent tolerance for functional groups like halides and ketones. organic-chemistry.org Similarly, a heterogeneous Pd/ZrP catalyst also uses formic acid and demonstrates high activity and chemoselectivity. rsc.org Other successful systems include using propan-2-ol as the hydrogen donor with a reusable nickel-stabilized zirconia catalyst, which shows high selectivity for the nitro group over carbonyls and halides. rsc.org Nickel-catalyzed hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) as the hydrogen source is also highly effective for the chemoselective reduction of nitro compounds in the presence of sensitive groups like aldehydes. rsc.org

Catalyst System Hydrogen Donor Key Features Reference
Fe(BF₄)₂·6H₂O / Tetraphos ligandFormic AcidBase-free; tolerates halides, ketones, esters. organic-chemistry.org
Pd/ZrPFormic AcidHeterogeneous, reusable catalyst with high chemoselectivity. rsc.org
Ni-stabilized ZirconiaPropan-2-olReusable solid catalyst; reactivity order NO₂ >> C=O > C-X. rsc.org
Ni(acac)₂PMHSTolerates aldehydes, esters, and cyano groups. rsc.org

To avoid the use of potentially toxic or expensive metals, several metal-free reduction methods have been developed. A prominent strategy involves the use of tetrahydroxydiboron (B82485) [B₂(OH)₄]. In a method developed by Han and colleagues, B₂(OH)₄ is used as the reductant with 4,4'-bipyridine (B149096) as an organocatalyst. This system achieves a rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. acs.org Crucially, it shows excellent tolerance for sensitive functional groups, including aldehydes and halogens, making it an ideal choice for the selective reduction of this compound. acs.orgorganic-chemistry.org

Another metal-free approach utilizes trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary base, which can reduce both aromatic and aliphatic nitro compounds to their corresponding amines under mild, continuous-flow conditions. nih.gov

Reagent System Conditions Key Features Reference
Tetrahydroxydiboron [B₂(OH)₄] / 4,4'-bipyridineRoom temperature, 5 minMetal-free, rapid, highly chemoselective for nitro group over carbonyls and halogens. acs.orgorganic-chemistry.org
Trichlorosilane (HSiCl₃) / Hünig's baseContinuous-flow, 25 °C, 5-10 minMetal-free, fast reaction times, suitable for aromatic and aliphatic nitro groups. nih.gov

Nucleophilic Aromatic Substitution (SNA_r_) Activated by the Nitro Group

Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction for pyridines, which are inherently electron-deficient and thus susceptible to nucleophilic attack. acs.org The reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. In this compound, the chlorine atom at the C-6 position (ortho to the ring nitrogen) is highly activated towards substitution by the potent electron-withdrawing nitro group located at the C-4 position (para to the ring nitrogen). libretexts.org This ortho-para relationship allows for effective resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized anionic intermediate. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the activated chlorine atom, making this reaction a valuable tool for introducing diverse functionalities at the C-6 position.

While the chlorine atom is the most common leaving group in this substrate, it is noteworthy that under certain conditions, the nitro group itself can be displaced in nucleophilic aromatic substitution reactions on nitropyridine systems, offering an alternative pathway for functionalization. researchgate.net

Interrupted Nef and Meyer Reactions of Nitro Compounds

The Nef and related Meyer reactions are cornerstone transformations in organic chemistry for the conversion of primary or secondary aliphatic nitro compounds into the corresponding aldehydes or ketones. These reactions typically proceed through the formation of a nitronate anion intermediate under basic conditions, followed by acidification to yield the carbonyl compound.

It is crucial to note that this class of reaction is specific to aliphatic nitro compounds and is not applicable to aromatic nitro compounds such as this compound. The mechanism relies on the presence of an α-proton to the nitro group, which is absent in nitroarenes. Therefore, interrupted Nef and Meyer reactions are not a viable transformation pathway for this molecule.

Reactions Involving the Chlorine Atom

The chlorine atom at the C-6 position is a key handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably those catalyzed by palladium complexes.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl Bond

The development of palladium catalysts has revolutionized the functionalization of aryl halides. Aryl chlorides, once considered challenging substrates, can now participate in a range of cross-coupling reactions, especially when the aromatic ring is activated by electron-withdrawing groups. nih.gov The presence of both a nitro and an aldehyde group on the pyridine ring makes the C-Cl bond of this compound a prime candidate for such transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide. organic-chemistry.orgwikipedia.org Research has shown that chloro-nitroarenes can undergo facile arylation via Suzuki coupling. nih.gov For this compound, this reaction would involve coupling with an aryl or heteroaryl boronic acid (or its ester derivatives) to replace the chlorine atom, yielding a 6-aryl- or 6-heteroaryl-4-nitropyridine-3-carbaldehyde derivative. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base. nih.gov

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling

EntryBoronic AcidCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Nitro-6-phenylpyridine-3-carbaldehyde
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane6-(4-Methoxyphenyl)-4-nitropyridine-3-carbaldehyde
3Thiophene-2-boronic acidPd(OAc)₂ / PCy₃KFTHF4-Nitro-6-(thiophen-2-yl)pyridine-3-carbaldehyde

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between an aryl halide and an amine. youtube.com This reaction provides a direct route to N-aryl and N-heteroaryl amines. The reaction of this compound with primary or secondary amines in the presence of a suitable palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., X-Phos) with a base (e.g., KOt-Bu or Cs₂CO₃) would yield the corresponding 6-amino-4-nitropyridine-3-carbaldehyde derivatives. The reaction is highly versatile, accommodating a wide range of amine coupling partners.

Table 2: Illustrative Examples of Buchwald-Hartwig Amination

EntryAmineCatalyst / LigandBaseSolventProduct
1MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene6-Morpholino-4-nitropyridine-3-carbaldehyde
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane4-Nitro-6-(phenylamino)pyridine-3-carbaldehyde
3BenzylaminePdCl₂(dppf)K₃PO₄DME6-(Benzylamino)-4-nitropyridine-3-carbaldehyde

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, creating valuable alkynyl-substituted aromatic compounds. This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. The reaction of this compound with various terminal alkynes would produce 6-alkynyl-4-nitropyridine-3-carbaldehyde derivatives. The reactivity of the C-6 position in similar chloro-substituted heterocycles has been demonstrated, suggesting this is a feasible transformation.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a new, substituted alkene, typically with high trans selectivity. The reaction is catalyzed by a palladium complex in the presence of a base. Coupling this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would result in the formation of a C-C bond at the C-6 position, yielding products such as 4-nitro-6-styrylpyridine-3-carbaldehyde. The reaction tolerates a wide array of functional groups.

Table 3: Illustrative Examples of Sonogashira and Heck Reactions

EntryReactionCoupling PartnerCatalystBaseProduct
1SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N4-Nitro-6-(phenylethynyl)pyridine-3-carbaldehyde
2SonogashiraTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NH4-Nitro-6-((trimethylsilyl)ethynyl)pyridine-3-carbaldehyde
3HeckStyrenePd(OAc)₂K₂CO₃(E)-4-Nitro-6-styrylpyridine-3-carbaldehyde
4HeckEthyl acrylatePdCl₂(PPh₃)₂NaOAc(E)-Ethyl 3-(5-formyl-4-nitropyridin-2-yl)acrylate

Nucleophilic Displacement of the Chlorine Atom

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the electron-withdrawing effects of the nitro group at the 4-position and the nitrogen atom within the pyridine ring itself. These features stabilize the negatively charged Meisenheimer intermediate formed during the substitution process, thereby facilitating the displacement of the chloride leaving group.

Substitution with Oxygen Nucleophiles

The reaction of this compound with various oxygen-based nucleophiles, such as phenols, affords the corresponding 6-aryloxy-4-nitro-pyridine-3-carbaldehydes. These reactions are typically carried out in the presence of a base, which serves to deprotonate the nucleophile, increasing its reactivity. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Table 1: Synthesis of 6-Aryloxy-4-nitropyridine-3-carbaldehydes

Oxygen NucleophileBaseSolventProductYield (%)
PhenolK2CO3DMF6-Phenoxy-4-nitropyridine-3-carbaldehydeNot Reported
4-MethoxyphenolCs2CO3Dioxane6-(4-Methoxyphenoxy)-4-nitropyridine-3-carbaldehydeNot Reported
3-HydroxypyridineNaHTHF6-(Pyridin-3-yloxy)-4-nitropyridine-3-carbaldehydeNot Reported

Data is illustrative and based on general procedures for similar SNAr reactions.

Substitution with Sulfur Nucleophiles

Analogous to oxygen nucleophiles, sulfur-based nucleophiles, particularly thiols, readily displace the chlorine atom to furnish 6-arylthio- or 6-alkylthio-4-nitro-pyridine-3-carbaldehydes. These reactions often proceed under mild conditions, reflecting the high nucleophilicity of the sulfur atom.

The reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine (B21940) results in the formation of a sulfide (B99878) through nucleophilic substitution of the chlorine atom. nih.gov This highlights the feasibility of such transformations on related nitropyridine systems.

Table 2: Synthesis of 6-Arylthio-4-nitropyridine-3-carbaldehydes

Sulfur NucleophileBaseSolventProductYield (%)
ThiophenolEt3NCH3CN6-(Phenylthio)-4-nitropyridine-3-carbaldehydeNot Reported
4-MethylthiophenolK2CO3Acetonitrile6-(p-Tolylthio)-4-nitropyridine-3-carbaldehydeNot Reported
2-MercaptobenzimidazoleNaOHEthanol6-(1H-Benzo[d]imidazol-2-ylthio)-4-nitropyridine-3-carbaldehydeNot Reported

Data is illustrative and based on general procedures for similar SNAr reactions.

Collaborative Reactivity of Multiple Functional Groups

The simultaneous presence of an aldehyde, a nitro group, and a chlorine atom on the same pyridine scaffold presents both opportunities and challenges in chemical synthesis. The strategic management of their reactivity is crucial for achieving desired chemical transformations.

Chemoselectivity Challenges in Multi-functionalized Pyridines

The aldehyde group is susceptible to nucleophilic attack and oxidation, while the nitro group can be reduced to an amino group. The chloro substituent, as discussed, is prone to nucleophilic displacement. This confluence of reactivity necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity. For instance, a strong nucleophile could potentially react with both the aldehyde and the C6-chloro position. Similarly, reducing agents intended for the nitro group might also affect the aldehyde.

In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, stoichiometric control of reactants allows for selective reactions with different types of nucleophilic amines. researchgate.net However, increasing the alkalinity of the reaction medium can lead to competitive side reactions. researchgate.net For 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), SNAr amination reactions are influenced by the solvent, with alcohols favoring the substitution. mdpi.com The presence of a base like NaOH can also lead to solvolysis reactions, complicating the desired amination. mdpi.com

Tandem and Cascade Reactions Utilizing this compound

The multi-functional nature of this compound makes it an attractive substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient as they reduce the number of synthetic steps, purifications, and waste generation.

While specific examples of tandem reactions involving this compound are not extensively documented in readily available literature, its structural motifs are found in precursors for more complex heterocyclic systems. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidines. researchgate.net This suggests that the aldehyde and a neighboring group can participate in cyclization reactions.

It is conceivable that after an initial nucleophilic substitution at the C6-position, the newly introduced substituent could undergo a subsequent intramolecular reaction with the aldehyde at C3, leading to the formation of fused heterocyclic systems. The specific nature of these tandem reactions would be highly dependent on the nature of the nucleophile and the reaction conditions employed.

Mechanistic Investigations of Key Transformations of 6 Chloro 4 Nitro Pyridine 3 Carbaldehyde

Detailed Reaction Mechanisms of Nitro Group Introduction

The introduction of a nitro group onto a pyridine (B92270) ring is a challenging transformation due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. wikipedia.org Direct nitration often requires harsh conditions and results in low yields. researchgate.net Consequently, alternative strategies are employed.

One prevalent method is the nitration of a pyridine N-oxide precursor. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. researchgate.netgcwgandhinagar.com The reaction with nitrating agents like a mixture of nitric and sulfuric acids leads to the formation of 4-nitropyridine (B72724) N-oxide. researchgate.net The N-oxide can then be removed in a subsequent step to yield the 4-nitropyridine derivative.

A more sophisticated method for direct nitration at the 3-position of pyridines, known as Bakke's procedure, involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.netresearchgate.net This intermediate is then treated with a nucleophile, such as sodium bisulfite (NaHSO₃). The proposed mechanism involves the nucleophilic addition of bisulfite to the N-nitropyridinium ion, forming N-nitro-1,2-dihydropyridine intermediates. ntnu.no This is followed by a ias.ac.inresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the ring. Subsequent elimination of the sulfite (B76179) regenerates the aromatic system, yielding the 3-nitropyridine (B142982) product. researchgate.netresearchgate.netntnu.no While this method typically yields 3-nitropyridines, the final substitution pattern on a pre-substituted ring like 6-chloropyridine would be influenced by the existing chloro substituent. To obtain the 4-nitro isomer specifically, nitration of the corresponding 6-chloropyridine-N-oxide is the more regioselective pathway.

Table 1: Comparison of Pyridine Nitration Mechanisms

MechanismKey ReagentsKey IntermediatePrimary Product PositionMechanistic Feature
Nitration of N-OxideHNO₃/H₂SO₄Pyridine N-Oxide4-positionElectrophilic Aromatic Substitution on activated ring. researchgate.net
Bakke's ProcedureN₂O₅, then NaHSO₃N-nitropyridinium salt3-position ias.ac.inresearchgate.net Sigmatropic shift of the nitro group. researchgate.netntnu.no

Mechanistic Pathways of Aldehyde Functionalization Reactions (e.g., Vilsmeier-Haack mechanism)

The aldehyde group at the C3 position is typically introduced via a formylation reaction, most notably the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction is effective for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org For an electron-deficient substrate like 6-chloro-4-nitropyridine, the reaction conditions are critical.

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) or phosgene. This reaction forms an electrophilic chloroiminium ion, [C(H)Cl=N(CH₃)₂]⁺, known as the Vilsmeier reagent. wikipedia.orgrsc.org

Electrophilic Substitution: The Vilsmeier reagent, being a potent electrophile, attacks the pyridine ring. The electron-withdrawing effects of the nitro group and the ring nitrogen direct the substitution to the C3 position. The attack results in the formation of a sigma complex, which then rearomatizes by losing a proton.

Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, 6-chloro-4-nitro-pyridine-3-carbaldehyde. wikipedia.org

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

The chlorine atom at the C6 position of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, meaning that reactions involving chlorides can be more challenging. nrochemistry.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org The catalytic cycle is generally understood to involve three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the 6-chloropyridine derivative, breaking the C-Cl bond and forming a new organopalladium(II) species.

Transmetalation: The organoboron reagent is activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic borate (B1201080) complex. This complex then transfers its organic group to the palladium(II) center, displacing the chloride and forming a diorganopalladium(II) intermediate. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne. wikipedia.org This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I). nrochemistry.comwikipedia.org The proposed mechanism involves two interconnected cycles: youtube.com

Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the 6-chloropyridine derivative to a Pd(0) species.

Copper Cycle: In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of a base (often an amine) to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne. youtube.com

Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium(II) complex (transmetalation). The subsequent reductive elimination from the palladium center yields the final alkynylated pyridine product and regenerates the Pd(0) catalyst. nrochemistry.com

Understanding Nitro Compound Reduction Mechanisms (e.g., Haber-Lukashevich mechanism)

The nitro group at the C4 position can be readily reduced to an amino group, a key transformation for synthesizing various derivatives. The reduction of aromatic nitro compounds is a multi-step process, often explained by the Haber-Lukashevich mechanism, which describes the sequential formation of intermediates. orientjchem.orggoogle.comresearchgate.net

The generally accepted pathway involves the stepwise addition of hydrogen equivalents (or electron/proton pairs):

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced by two electrons and two protons to a nitroso group (Ar-NO).

Hydroxylamine (B1172632) to Amine: Finally, the hydroxylamine undergoes a final two-electron, two-proton reduction to yield the primary amine (Ar-NH₂).

This entire process involves a total transfer of six electrons and six protons. researchgate.net While this is the direct "hydrogenation" route, condensation reactions between the intermediates (e.g., nitroso and hydroxylamine) can occur, leading to side products like azoxy, azo, and hydrazo compounds, particularly under specific pH conditions. orientjchem.orgresearchgate.net

Stereochemical and Regiochemical Aspects of Transformations

The substitution pattern of this compound dictates the regioselectivity of its reactions.

Regiochemistry:

Nitration: As discussed, the introduction of the nitro group at C4 is typically achieved by nitrating the corresponding pyridine N-oxide, where the N-oxide function is a strong C4-director. researchgate.net

Nucleophilic Aromatic Substitution (SₙAr): The nitro group at C4 strongly activates the chlorine at C6 (para-position) towards nucleophilic attack. This allows for the selective displacement of the chloride by various nucleophiles (e.g., thiols, amines), a reaction that is often more facile than palladium-catalyzed couplings. nih.gov The nitro group itself can also be displaced under certain conditions. nih.gov

Cross-Coupling: Palladium-catalyzed reactions occur exclusively at the C6 position, as they proceed via oxidative addition into the carbon-halogen bond.

Stereochemistry:

The starting molecule, this compound, is achiral.

Reactions involving the aldehyde group, such as nucleophilic addition (e.g., Grignard reaction, aldol (B89426) reaction) or reduction, will create a new stereocenter at the C3-carbinol carbon. In the absence of a chiral catalyst or reagent, these reactions will produce a racemic mixture of enantiomers.

Asymmetric synthesis methods could be employed to control the stereochemical outcome of these aldehyde functionalization reactions, leading to the formation of enantiomerically enriched or pure products.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms, electronics, and thermodynamics of transformations involving pyridine derivatives. ias.ac.inresearchgate.net

Electronic Structure and Reactivity: DFT calculations can model the electronic properties of this compound. Calculations of HOMO-LUMO energy levels, molecular electrostatic potential maps, and atomic charges can rationalize the observed regioselectivity. For instance, the electron-withdrawing nature of the nitro group and the pyridine nitrogen creates significant electrophilic sites at the C2, C4, and C6 positions, which is consistent with the observed reactivity towards nucleophiles. ias.ac.inscilit.com

Reaction Pathways and Transition States: For complex reactions, DFT can be used to map out the entire reaction coordinate, including the structures and energies of intermediates and transition states. pku.edu.cn For example, computational studies on palladium-catalyzed cross-coupling reactions can help elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps, and explain the influence of different ligands and substrates. nih.gov Similarly, the mechanism of cycloaddition reactions involving pyridine derivatives has been explored computationally, identifying whether the reaction proceeds via a concerted or stepwise pathway. pku.edu.cnacs.org

Thermochemistry: Heats of formation (HOF) and reaction energies for various pyridine derivatives have been calculated using isodesmic reactions in DFT studies. researchgate.netresearchgate.net This data is valuable for assessing the stability of isomers and the thermodynamic feasibility of proposed reaction pathways.

Computational studies have provided evidence for the mechanisms of various reactions, such as the allylation of aldehydes catalyzed by bipyridine N,N'-dioxides, showing that the pathway can change depending on the solvent. rsc.org Such studies are invaluable for predicting reactivity and optimizing reaction conditions for complex molecules like this compound.

Applications of 6 Chloro 4 Nitro Pyridine 3 Carbaldehyde As a Versatile Synthetic Intermediate

Construction of Complex Polyfunctionalized Pyridine (B92270) Derivatives

The strategic positioning of the aldehyde, chloro, and nitro groups on the pyridine ring allows for a programmed sequence of reactions to introduce a variety of other functionalities, leading to highly substituted pyridine derivatives. The aldehyde at the C-3 position serves as a versatile handle for chain extension or functional group interconversion. It can undergo nucleophilic addition with organometallic reagents, be oxidized to a carboxylic acid, or be reduced to a primary alcohol, which can be further derivatized. smolecule.com

The chloro group at the C-6 position is a key site for nucleophilic aromatic substitution (SNAr) reactions. It can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new substituents. The nitro group at the C-4 position plays a crucial dual role: it activates the C-6 position towards nucleophilic attack and can itself be a precursor to other functional groups. For instance, the reduction of the nitro group to an amine provides a nucleophilic center (an amino group) that can be used for subsequent derivatization, such as acylation or the formation of heterocyclic rings. smolecule.com This stepwise and selective manipulation of the three functional groups enables the construction of polysubstituted pyridines with precise control over the substitution pattern.

Table 1: Reactivity of Functional Groups in 6-Chloro-4-nitro-pyridine-3-carbaldehyde

Functional Group Position Common Reactions Potential Products
Carbaldehyde C-3 Nucleophilic Addition, Oxidation, Reduction, Condensation Secondary Alcohols, Carboxylic Acids, Primary Alcohols, Imines, Alkenes
Nitro C-4 Reduction 4-Aminopyridine derivatives

Synthesis of Fused Heterocyclic Systems

The combination of electrophilic and nucleophilic sites (or their precursors) on the this compound scaffold makes it an ideal starting material for the annulation of additional rings, leading to the formation of fused heterocyclic systems.

The synthesis of pyrazolopyridines, a class of nitrogen-containing bicyclic heterocycles with significant biological activity, can be achieved using precursors derived from this compound. nih.gov A common strategy involves the reaction of a pyridine derivative containing adjacent chloro and aldehyde groups with hydrazine (B178648) or its derivatives. researchgate.net In a potential pathway, the aldehyde group of the title compound would first react with hydrazine to form a hydrazone. Subsequent intramolecular cyclization via nucleophilic displacement of the C-6 chloro group by the terminal nitrogen of the hydrazone would yield the pyrazolo[3,4-b]pyridine ring system. The nitro group can be retained or subsequently reduced to further functionalize the resulting fused scaffold.

Similarly, imidazopyridines are accessible through related cyclization strategies. e3s-conferences.org For the synthesis of imidazo[1,2-a]pyridines, a common precursor is a 2-aminopyridine (B139424) derivative. nih.gov Starting from this compound, a synthetic sequence would first involve the reduction of the nitro group to an amine and subsequent displacement of the chloro group to generate a 2,4-diaminopyridine derivative. This intermediate can then undergo condensation and cyclization with α-halocarbonyl compounds to construct the imidazole (B134444) ring fused to the pyridine core.

Naphthyridines, which are isomers of phenanthroline containing two nitrogen atoms in their fused ring system, are important scaffolds in medicinal chemistry. acs.orgdigitallibrary.co.in The synthesis of 1,6-naphthyridines, for example, can be accomplished through reactions like the Friedländer annulation. This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. By reducing the nitro group of this compound to an amine, a 4-amino-6-chloro-pyridine-3-carbaldehyde intermediate is formed. This molecule possesses the required ortho-amino-aldehyde functionality and can be reacted with ketones, esters, or nitriles (e.g., ethyl acetoacetate, malononitrile) in the presence of a base or acid catalyst to construct the second pyridine ring, yielding a substituted 1,6-naphthyridine. researchgate.net Other naphthyridine isomers, such as 1,8-naphthyridines, can also be synthesized from appropriately substituted pyridine precursors, often involving a Vilsmeier-Haack type cyclization. researchgate.net

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.gov These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. Aldehydes are frequent participants in many named MCRs. organic-chemistry.org

This compound is a suitable candidate for MCRs due to its aldehyde functionality. acsgcipr.org For example, it can serve as the aldehyde component in the Hantzsch pyridine synthesis or related protocols. In a typical Hantzsch-type reaction, an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source condense to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. By using the title compound as the aldehyde component, a pyridine ring substituted with the complex 6-chloro-4-nitropyridin-3-yl group at the 4-position can be constructed, leading to complex bi-aryl structures in a single step. Similarly, it could be employed in Biginelli-type reactions to synthesize dihydropyrimidinones or in Kabachnik-Fields reactions to produce α-aminophosphonates, demonstrating its utility in generating diverse molecular scaffolds efficiently. organic-chemistry.orgnih.gov

Table 2: Potential Multi-Component Reactions Involving this compound

MCR Name Other Components Resulting Scaffold
Hantzsch Reaction β-ketoester, Ammonia source Dihydropyridine/Pyridine
Biginelli Reaction β-dicarbonyl compound, Urea/Thiourea Dihydropyrimidinone/-thione
Kabachnik-Fields Reaction Amine, Dialkyl phosphite α-Aminophosphonate

Precursor for Ligands in Coordination Chemistry and Catalysis

Pyridine and its derivatives are fundamental building blocks for ligands in coordination chemistry due to the ability of the pyridine nitrogen to coordinate with metal ions. The functional groups on this compound can be elaborated to create multidentate ligands. For instance, the aldehyde can be converted into an imine through condensation with a primary amine (e.g., 2-aminoethanol or another pyridine-containing amine), creating a Schiff base ligand. The resulting imine nitrogen, along with the original pyridine nitrogen, can act as a bidentate chelate for metal ions.

Furthermore, reduction of the nitro group to an amine introduces another potential coordination site. A derivative such as 4-amino-6-(substituted)-pyridine-3-carboximine would offer multiple nitrogen donors for metal binding. Bipyridines are a particularly important class of bidentate ligands, and strategies for their late-stage functionalization are of significant interest. acs.org Derivatives of the title compound can be used to synthesize more complex ligand systems, which in turn can be used to form metal complexes for applications in catalysis, materials science, and as models for biological systems.

Table of Mentioned Compounds

Compound Name
This compound
Pyrazolopyridine
Imidazopyridine
Imidazo[1,2-a]pyridine
Pyrazolo[3,4-b]pyridine
Naphthyridine
1,6-Naphthyridine
1,8-Naphthyridine
4-Amino-6-chloro-pyridine-3-carbaldehyde
Tetrazolo[1,5-a] smolecule.comacs.orgnaphthyridine
Imidazo[1,2-b]pyridazine
6-Chloropyridazin-3-amine
Dihydropyridine
Dihydropyrimidinone
α-Aminophosphonate
α-Aminonitrile
Bipyridine

Computational Chemistry and Theoretical Studies on 6 Chloro 4 Nitro Pyridine 3 Carbaldehyde

Electronic Structure Analysis and Molecular Properties

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in elucidating the electronic characteristics of molecules. These calculations provide insights into the distribution of electrons and the energetic landscape of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

HOMO: For a molecule like 6-Chloro-4-nitro-pyridine-3-carbaldehyde, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the pyridine (B92270) ring and the oxygen atoms of the nitro and aldehyde groups.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient sites, particularly the carbon atoms of the pyridine ring affected by the electron-withdrawing nitro group and the carbonyl carbon of the aldehyde.

HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to electronic transitions and reactions. researchgate.net For related compounds like 4-nitrophenol, the HOMO-LUMO gap has been calculated to be around 3.76 eV, providing a reference point for the expected range for similar nitroaromatic compounds. researchgate.net

Parameter Energy (eV) Description
E(HOMO) -7.5 to -8.5 Energy of the highest occupied molecular orbital; indicates electron-donating ability.
E(LUMO) -3.0 to -4.0 Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. researchgate.netresearchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the nitro and aldehyde groups. researchgate.net

Blue Regions: This color signifies areas of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group and the carbon atoms attached to the electron-withdrawing groups are expected to be in these regions. researchgate.net

Green Regions: These areas represent neutral or near-zero potential.

The MEP map provides a clear, visual guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis. researchgate.net

Charge Distribution and Bond Orders

Theoretical calculations can determine the partial charges on each atom within the molecule and the order of the bonds between them. The electron-withdrawing nature of the nitro group, the chlorine atom, and the aldehyde group significantly influences the charge distribution on the pyridine ring. This leads to a polarization of the C-Cl, C-N (nitro), and C=O bonds. The pyridine nitrogen itself also acts as an electron-withdrawing center. This complex interplay creates specific sites of partial positive and partial negative charge throughout the molecule, governing its interactions with other polar molecules and ions.

Reactivity Descriptors

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). The high electrophilicity expected for this molecule is due to the presence of multiple electron-withdrawing groups.

Table 2: Calculated Global Reactivity Descriptors (Note: This table is illustrative and based on theoretical principles, as specific data for the target compound was not found.)

Descriptor Formula Significance
Electronegativity (χ) -(E(HOMO)+E(LUMO))/2 Electron-attracting power
Chemical Hardness (η) (E(LUMO)-E(HOMO))/2 Resistance to charge transfer
Chemical Softness (S) 1/η Propensity for charge transfer

Conformational Analysis and Tautomerism

Conformational analysis of this compound would focus on the rotation around the single bond connecting the aldehyde group to the pyridine ring. Due to potential steric hindrance from the adjacent nitro group and the ring nitrogen, there may be a preferred, low-energy conformation that dictates the molecule's shape and accessibility of reactive sites.

Tautomerism is a key consideration for heterocyclic compounds. While this specific molecule does not have the typical hydroxy- or amino- groups that lead to common keto-enol or imine-enamine tautomerism, the acidic proton of the aldehyde could, under certain conditions, be involved in less common tautomeric equilibria, although these are generally not significant for simple aldehydes. chemtube3d.com For related hydroxy-pyridines, tautomerism to pyridones is a well-established phenomenon. chemtube3d.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could elucidate the mechanisms of several important reaction types:

Nucleophilic Addition: The aldehyde group is a prime site for nucleophilic addition. smolecule.com Theoretical calculations can model the transition state of the attack by a nucleophile (like a Grignard reagent or an amine) on the carbonyl carbon, providing activation energies and reaction coordinates. byjus.com

Nucleophilic Aromatic Substitution: The chlorine atom at position 6 is activated towards substitution by the electron-withdrawing nitro group and the pyridine nitrogen. Computational studies can compare the activation barriers for substitution at this position versus others, confirming its reactivity.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common synthetic step. smolecule.com DFT calculations can help understand the stepwise mechanism of this reduction by various reagents.

By modeling intermediates and transition states, these calculations can predict reaction outcomes, explain observed regioselectivity, and guide the design of new synthetic pathways. researchgate.net

Transition State Characterization

The characterization of transition states is a fundamental aspect of computational chemistry, providing critical information about the energy barriers and mechanisms of chemical reactions. For a molecule like this compound, which features multiple reactive sites—the aldehyde group, the nitro group, and the chloro-substituted pyridine ring—understanding the transition states of its various potential transformations is key to predicting its chemical reactivity.

Theoretical studies on related pyridine carboxaldehydes and nitroaromatic compounds suggest that reactions involving this molecule, such as nucleophilic additions to the aldehyde, reduction of the nitro group, or nucleophilic aromatic substitution of the chlorine atom, would proceed through distinct transition states. researchgate.net The characterization of these transition states is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations aim to locate the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.

Key parameters determined during transition state characterization include the geometry of the transition state structure, its vibrational frequencies (where one imaginary frequency confirms a true transition state), and its energy relative to the reactants and products. This information is crucial for understanding the kinetics of a reaction. For instance, a high-energy transition state would imply a slow reaction rate, whereas a low-energy transition state would suggest a more facile transformation.

Energy Profile Determination for Key Transformations

The determination of the complete energy profile for a chemical reaction provides a comprehensive picture of the transformation, from reactants to products, including any intermediates and transition states. For this compound, computational methods can be employed to map out the energy landscapes of its key reactions.

A typical reaction energy profile would be calculated by determining the energies of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. This is often accomplished using DFT methods, which offer a good balance between computational cost and accuracy for systems of this size. rsc.org The energy profile reveals the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction.

For example, in a nucleophilic addition to the carbaldehyde group, the energy profile would show the energy of the reactants (this compound and the nucleophile), the transition state of the addition, and the resulting tetrahedral intermediate. Subsequent steps, such as protonation, would also have their own associated transition states and energy changes. Similarly, the reduction of the nitro group would involve a series of intermediates and transition states, each with a specific energy that can be computationally determined.

A hypothetical energy profile for the reduction of the nitro group is presented in Table 1. This table illustrates the relative energies of the species that could be involved in the transformation, providing a quantitative look at the reaction's energetic landscape.

Table 1: Hypothetical Relative Energies for the Reduction of the Nitro Group

Species Relative Energy (kcal/mol)
Reactant (Nitro Compound) 0
Transition State 1 +25
Nitroso Intermediate -10
Transition State 2 +15
Hydroxylamine (B1172632) Intermediate -30
Transition State 3 +10
Amine Product -50

Note: These values are hypothetical and serve to illustrate a typical energy profile.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of compounds. scielo.org.zazenodo.orgresearchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, can be achieved with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. orientjchem.org For this compound, these calculations would provide theoretical chemical shifts for each proton and carbon atom in the molecule. By comparing these predicted shifts with experimental data, the structural assignment can be confirmed. Substituent chemical shift (SCS) models can also provide estimations of chemical shifts for substituted pyridines. stenutz.eunsf.gov

IR Spectroscopy: The simulation of Infrared (IR) spectra is another common application of computational chemistry. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.netstackexchange.com This allows for the assignment of experimentally observed absorption bands to specific vibrational modes of the molecule, such as the stretching of the C=O bond in the aldehyde, the symmetric and asymmetric stretches of the NO₂ group, and the various vibrations of the pyridine ring. Anharmonic frequency calculations can provide more accurate predictions that account for overtones and combination bands. stackexchange.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. scielo.org.za These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations could predict the electronic transitions responsible for its absorption in the UV-Vis region, which are likely to be π → π* and n → π* transitions involving the conjugated system of the pyridine ring and the carbonyl and nitro groups. The extent of conjugation significantly influences the absorption wavelength. msu.eduutoronto.ca

A summary of hypothetically predicted spectroscopic data is presented in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Aldehyde H: ~10.2, Ring H's: ~7.5-9.0
¹³C NMR Chemical Shift (ppm) C=O: ~190, Aromatic C's: ~120-160
IR Vibrational Frequency (cm⁻¹) C=O stretch: ~1710, NO₂ stretch: ~1540, 1350
UV-Vis λmax (nm) ~280, ~330

Note: These values are hypothetical and based on data for analogous compounds.

Molecular Docking and Ligand-Protein Interaction Simulations (Focus on methodology and potential for molecular design)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. ijcap.innih.gov This method is a cornerstone of structure-based drug design, enabling the virtual screening of large compound libraries and the optimization of lead compounds. nih.govjscimedcentral.com

Methodology: The process of molecular docking involves two main steps: sampling and scoring. In the sampling step, a large number of possible conformations and orientations of the ligand within the receptor's binding site are generated. This can be done using various algorithms, such as genetic algorithms or Monte Carlo methods. The receptor can be treated as rigid, or its flexibility can be incorporated through methods like flexible docking or ensemble docking, which uses multiple receptor conformations. nih.gov

In the scoring step, a scoring function is used to estimate the binding affinity for each generated pose. Scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes. nih.gov

Potential for Molecular Design: For this compound and its derivatives, molecular docking can be a powerful tool for molecular design. By identifying a relevant protein target, docking simulations can predict how these compounds might bind and inhibit the protein's function. The detailed analysis of the predicted binding mode can reveal key interactions, such as hydrogen bonds between the aldehyde or nitro groups and amino acid residues, or hydrophobic interactions involving the aromatic ring. nih.gov

This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity. For example, if a hydrogen bond is predicted to be important, a new derivative could be designed to optimize this interaction. Similarly, if a part of the ligand is in a sterically crowded region of the binding site, modifications can be made to improve the fit. This iterative process of docking, analysis, and redesign is a fundamental component of modern drug discovery. jscimedcentral.com The study of protein-ligand interactions through simulation can provide valuable insights into the dynamic nature of these interactions and the role of conformational changes. nih.govacs.org

Future Research Directions and Emerging Paradigms for 6 Chloro 4 Nitro Pyridine 3 Carbaldehyde Chemistry

Development of Novel Organocatalytic and Biocatalytic Transformations

The presence of both an aldehyde and a nitro-activated aromatic system in 6-chloro-4-nitro-pyridine-3-carbaldehyde makes it an exceptional candidate for novel organocatalytic and biocatalytic transformations. These methodologies offer green and sustainable alternatives to traditional metal-catalyzed reactions.

Organocatalysis: Future research will likely focus on the asymmetric functionalization of the aldehyde group using chiral amine catalysts, such as prolinol ethers. nih.gov This could enable the enantioselective synthesis of valuable chiral alcohols and other derivatives. Additionally, the electron-deficient nature of the pyridine (B92270) ring, enhanced by the nitro group, opens avenues for nucleophilic aromatic substitution (SNAr) reactions catalyzed by organic bases. organic-chemistry.org The development of synergistic catalytic systems, where both the aldehyde and the pyridine ring are activated simultaneously, represents a particularly exciting frontier. nih.gov

Biocatalysis: The selective reduction of the nitro group or the aldehyde function is a key area for future biocatalytic research. Nitroreductases (NRs) have shown great promise in the reduction of a variety of aromatic nitro compounds to the corresponding amines under mild, aqueous conditions. researchgate.netgeorgiasouthern.edu Similarly, alcohol dehydrogenases (ADHs) can be employed for the highly chemoselective reduction of aldehydes to alcohols. nih.gov The development of enzyme-directed evolution and screening techniques will be crucial for identifying or engineering enzymes with high activity and selectivity for this compound.

Table 1: Potential Organocatalytic and Biocatalytic Transformations of this compound

TransformationCatalyst TypePotential CatalystProduct Type
Asymmetric Aldehyde AdditionOrganocatalystChiral Diarylprolinol EthersChiral Alcohols
Nucleophilic Aromatic SubstitutionOrganocatalystPyridine DerivativesFunctionalized Pyridines
Nitro Group ReductionBiocatalystNitroreductase (NR)6-Chloro-4-amino-pyridine-3-carbaldehyde
Aldehyde ReductionBiocatalystAlcohol Dehydrogenase (ADH)(6-Chloro-4-nitro-pyridin-3-yl)methanol

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for rapid discovery and optimization of new chemical entities necessitates the integration of versatile building blocks like this compound into automated synthesis and high-throughput experimentation (HTE) platforms. nih.gov

Automated flow synthesis can enable the rapid, safe, and scalable production of derivatives from this reactive aldehyde. nih.gov HTE platforms, which allow for the parallel execution of numerous reactions, will be instrumental in screening various catalysts, reaction conditions, and coupling partners to quickly identify optimal protocols for the derivatization of this compound. mpg.de This approach can accelerate the discovery of novel compounds with desired biological or material properties. The use of robotic systems for liquid and solid handling, coupled with rapid analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR), will be central to these efforts. mpg.de

Exploration of Photoredox and Electrochemistry in its Transformations

Recent advances in photoredox catalysis and electrochemistry offer new avenues for the functionalization of this compound under mild conditions. sigmaaldrich.comyoutube.com

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates from the pyridine ring or its substituents, enabling novel bond formations that are challenging to achieve through traditional methods. acs.org For instance, photoredox-catalyzed C-H functionalization could lead to the direct introduction of alkyl or aryl groups at specific positions on the pyridine ring. acs.org The nitro group can also be a target for photoredox-mediated transformations.

Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. The electrochemical reduction of the nitro group to an amine or the oxidation of the aldehyde to a carboxylic acid are promising areas of investigation. acs.org Furthermore, electrochemical synthesis can be applied to generate reactive intermediates for subsequent coupling reactions, offering a sustainable and controlled method for derivatization. rsc.org

Table 2: Emerging Photoredox and Electrochemical Reactions

MethodTransformationPotential Outcome
Photoredox CatalysisC-H FunctionalizationDirect arylation or alkylation of the pyridine ring
Photoredox CatalysisReductive DearomatizationSynthesis of saturated heterocyclic scaffolds
ElectrochemistryNitro Group ReductionSelective formation of amino or nitroso derivatives
ElectrochemistryAldehyde OxidationSynthesis of 6-chloro-4-nitro-pyridine-3-carboxylic acid

Design of Advanced Materials Based on this compound Derivatives

The unique electronic properties and functional handles of this compound make it an attractive scaffold for the design of advanced materials. The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen can be harnessed to create materials with interesting optical and electronic properties. wikipedia.org

Future research could focus on the synthesis of conjugated polymers and dyes derived from this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde functionality provides a convenient point for polymerization or for linking the chromophore to other molecular components. The potential for these derivatives to exhibit non-linear optical (NLO) properties is also an area worthy of investigation.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic experimentation is a powerful paradigm for accelerating the discovery and optimization of new reactions and molecules. nih.govnih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound, including the sites most susceptible to nucleophilic or electrophilic attack. rsc.org These calculations can also be used to elucidate reaction mechanisms and to design catalysts with improved activity and selectivity. acs.org

Synergistic Workflow: A synergistic workflow would involve using computational tools to screen potential reactions and catalysts in silico before performing targeted experiments in the laboratory. youtube.com The experimental results would then be used to refine the computational models, creating a feedback loop that accelerates the research and development process. This approach can save significant time and resources by focusing experimental efforts on the most promising avenues.

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Chloro-4-nitro-pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and nitration of pyridine derivatives. A common approach includes:

Condensation : Reacting 3-pyridinecarbaldehyde precursors with nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group.

Chlorination : Using POCl₃ or SOCl₂ as chlorinating agents to substitute hydroxyl or other leaving groups at the 6-position.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product.
Catalysts like Pd/C or Cu(I) salts can enhance regioselectivity during cyclization steps . Reaction optimization requires monitoring via TLC and adjusting solvent polarity (DMF or toluene) to improve yields .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous pyridine derivatives (e.g., δ ~10 ppm for the aldehyde proton; nitro groups deshield adjacent carbons) .
  • FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.
  • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .
  • Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining the molecular structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement, accounting for heavy atoms (Cl) and nitro group disorder. The aldehyde moiety may require restraints to mitigate thermal motion artifacts .
  • Twinned Data Handling : For crystals with twinning, apply HKLF5 format in SHELX to deconvolute overlapping reflections .
  • Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., C=O⋯H-N) to explain packing motifs .

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Solvent/Concentration Effects : Replicate experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., aldehyde rotation).
  • Cross-Validation : Compare with computational models (DFT calculations, Gaussian09) to predict shifts and assign signals confidently .
  • Structural Analogues : Reference data from compounds like 6-Bromo-5-fluoronicotinaldehyde, noting electronic effects of substituents on chemical shifts (Note: BenchChem excluded; use PubChem data instead).

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic addition reactions?

  • Methodological Answer :
  • Steric Effects : The nitro group at C4 creates steric hindrance, slowing nucleophilic attack at C3. Kinetic studies (e.g., UV-Vis monitoring of imine formation rates) quantify this effect.
  • Electronic Effects : Nitro’s electron-withdrawing nature polarizes the aldehyde, enhancing electrophilicity. Use Hammett plots to correlate substituent σ values with reaction rates .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate reactions. Mechanistic probes (isotopic labeling, ¹⁸O tracking) validate intermediates .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-nitrated derivatives) that reduce yields.
  • Statistical Design : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading) and identify critical factors .

Tables for Key Data

Analytical Technique Key Parameters Reference
HPLCColumn: C18; Mobile Phase: ACN/H₂O (0.1% TFA)
X-ray DiffractionSpace Group: P2₁/c; R-factor: <0.05
¹H NMR (DMSO-d₆)δ 10.2 (CHO), 8.9 (C5-H), 8.5 (C2-H)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.